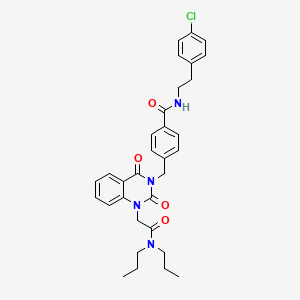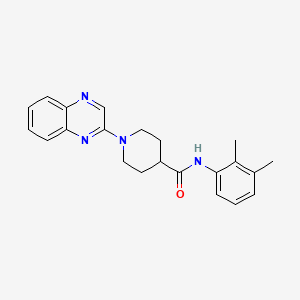![molecular formula C26H20ClFN4O2S B11436494 N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B11436494.png)
N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, a diphenyl-pyrazolyl group, and a thiazolyl-acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of the individual components. The chloro-fluorophenyl group can be synthesized through halogenation reactions, while the diphenyl-pyrazolyl group is often prepared via cyclization reactions involving hydrazine derivatives and diketones. The thiazolyl-acetamide group is usually synthesized through the reaction of thioamides with α-haloacetamides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Common techniques include the use of automated reactors, controlled temperature and pressure conditions, and purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substituting agents: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-fluoro-N,3,5-trimethylbenzenesulfonamide
- N-(3-chloro-4-fluorophenyl)-3,5-dimethylbenzenesulfonamide
- N-(3-chloro-4-fluorophenyl)-3-ethylbenzenesulfonamide
Uniqueness
N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H20ClFN4O2S |
|---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[2-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C26H20ClFN4O2S/c27-19-13-18(11-12-20(19)28)29-24(33)15-23-25(34)30-26(35-23)32-22(17-9-5-2-6-10-17)14-21(31-32)16-7-3-1-4-8-16/h1-13,22-23H,14-15H2,(H,29,33) |
InChI Key |
VAEJEMKZFYBGCK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=NC(=O)C(S3)CC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chloro-6-fluorophenyl)-7-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436418.png)
![3-(2-fluorophenyl)-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B11436430.png)


![(2E)-6-(4-fluorobenzyl)-2-[4-(hexyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11436451.png)
![Ethyl 2-({[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11436457.png)
![N-(4-cyanophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3](/img/structure/B11436465.png)
![2-[(4-Benzhydrylpiperazino)carbonyl]-9-methyl-4H-pyrido[1,2-A]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11436471.png)

![6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11436477.png)

![3-(4-butylphenyl)-8-(3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436498.png)
![2-(4-chlorophenyl)-N-(2-ethyl-6-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B11436506.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]-2-methoxyphenol](/img/structure/B11436508.png)
